Regioselective Cross-Coupling via 8-Bromo
The bromine atom at the 8-position of 8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is a critical differentiator from its 6-bromo isomer. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 8-bromoimidazo[1,2-a]pyridines exhibit distinct reactivity compared to 6-bromo analogs, enabling selective C-C bond formation at the 8-position without interference from the 2-aryl substituent [1]. This regioselectivity is essential for constructing complex molecular architectures in medicinal chemistry programs [2].
| Evidence Dimension | Regioselective functionalization in cross-coupling |
|---|---|
| Target Compound Data | 8-Br group available for selective Pd-catalyzed coupling |
| Comparator Or Baseline | 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine (6-Br isomer) |
| Quantified Difference | Differential reactivity profiles; 8-Br preferred for certain C-8 functionalization strategies |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Why This Matters
Procurement of the 8-bromo isomer enables access to 8-substituted derivatives that are synthetically inaccessible from the 6-bromo isomer, expanding the chemical space available for hit-to-lead optimization.
- [1] Koubachi, J., et al. Fonctionnalisation des positions 6 et 8 de l'imidazo[1,2-a]pyridine par réactions métallo-catalysées. Thèse de doctorat, Université de Nantes, 2005. View Source
- [2] Hayakawa, M., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorg. Med. Chem. 2007, 15, 403-412. View Source
